An In-depth Technical Guide to the Physicochemical Properties of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide, a molecule of interest to researchers, scientists, and professionals in the field of drug development. In the absence of extensive published experimental data, this document synthesizes fundamental identification information with predicted physicochemical parameters and outlines robust, field-proven methodologies for its analytical characterization. The guide is structured to offer not just data, but also the scientific rationale behind the proposed experimental workflows, ensuring a self-validating system of protocols for researchers.
Introduction and Molecular Identity
2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide is a chemical entity featuring a piperidine ring, a primary amine, and an N,N-dimethylacetamide moiety. The presence of both basic nitrogen centers (a primary amine and a tertiary amine within the piperidine ring) and a polar amide group suggests a molecule with multifaceted chemical properties that are critical to understand for any research and development application. The piperidine scaffold is a highly privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties.[1]
Chemical Structure and Identifiers
A clear understanding of the molecule's identity is the foundation of any scientific investigation.
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IUPAC Name: 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide
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CAS Number: 882562-49-4
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Molecular Formula: C₉H₁₉N₃O
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Molecular Weight: 185.27 g/mol
Caption: 2D structure of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide.
Physicochemical Properties
| Property | Value | Source/Method | Significance in Drug Development |
| Molecular Formula | C₉H₁₉N₃O | --- | Defines the elemental composition and exact mass. |
| Molecular Weight | 185.27 g/mol | --- | Influences diffusion, bioavailability, and formulation. |
| CAS Number | 882562-49-4 | --- | Unique identifier for chemical substance registration. |
| Predicted pKa | Basic pKa₁: ~9.5-10.5 (primary amine), Basic pKa₂: ~8.0-9.0 (piperidine tertiary amine) | Estimation based on similar structures | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| Predicted logP | ~0.5 - 1.5 | Estimation based on constituent functional groups | Indicates lipophilicity, affecting membrane permeability, protein binding, and metabolism. |
| Predicted Solubility | Soluble in water and polar organic solvents. | Estimation based on polar functional groups | Crucial for formulation, bioavailability, and in vitro assay design. |
| Predicted Boiling Point | > 250 °C | Estimation based on molecular weight and polarity | Relevant for purification and stability at elevated temperatures. |
| Predicted Melting Point | Not readily predictable; expected to be a solid at room temperature. | --- | Important for solid-state characterization and formulation. |
Stability and Reactivity Profile
The stability of a compound is a critical parameter for its storage, handling, and formulation.
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Storage: As a piperidine-containing compound, it is advisable to store 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide in a cool, dry place, protected from light and air to minimize potential oxidation of the amine groups.[2][3]
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pH Stability: The N,N-dimethylacetamide functional group is generally stable to bases but can undergo hydrolysis under acidic conditions.[4] The piperidine ring itself is chemically stable.[5]
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Reactivity: The primary amine group is a nucleophilic center and can participate in reactions such as acylation and alkylation.[3] The tertiary amine within the piperidine ring is also basic and can form salts with acids.
Proposed Analytical Methodologies
The following protocols are designed to be robust starting points for the analytical characterization of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is the gold standard for sensitive and selective quantification of small molecules in complex matrices.
Rationale: The basic nitrogen atoms in the molecule are readily protonated, making it highly suitable for positive mode electrospray ionization (ESI+). The high selectivity of tandem mass spectrometry (MS/MS) allows for accurate quantification even at low concentrations.
Experimental Protocol:
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Sample Preparation:
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For bioanalytical samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard.
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Vortex and centrifuge to pellet the precipitated protein.
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Dilute the supernatant with an aqueous mobile phase before injection.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate retention and elution.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Mass Spectrometry Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM):
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Determine the precursor ion ([M+H]⁺).
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Optimize collision energy to identify stable and abundant product ions for quantification and qualification.
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Caption: A typical LC-MS/MS workflow for the quantification of the target molecule.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity Assessment
For routine purity analysis where high sensitivity is not required, HPLC-UV is a cost-effective and robust alternative.
Rationale: While the molecule lacks a strong chromophore, the amide bond provides some UV absorbance at lower wavelengths (around 200-220 nm). For enhanced sensitivity, derivatization of the primary amine with a UV-active agent can be employed.[6][7][8]
Experimental Protocol (Direct Detection):
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Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: An isocratic or gradient mixture of a suitable buffer (e.g., phosphate buffer, pH 3) and acetonitrile.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 210 nm.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of the molecule.
Rationale: ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom in the molecule. 2D NMR techniques like COSY and HSQC can be used to assign the full structure.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).
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Data Acquisition:
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Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integrations of the protons.
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Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.
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Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
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Expected Spectral Features:
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¹H NMR: Signals corresponding to the piperidine ring protons, the N,N-dimethyl protons, the methylene bridge protons, and the primary amine protons.
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¹³C NMR: Resonances for the carbonyl carbon of the amide, the carbons of the piperidine ring, the N,N-dimethyl carbons, and the methylene bridge carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Rationale: The spectrum will exhibit characteristic absorption bands for the N-H bonds of the primary amine and the C=O bond of the N,N-disubstituted amide.
Experimental Protocol:
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Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).
Expected Absorption Bands:
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N-H stretch (primary amine): Two bands in the region of 3500-3300 cm⁻¹.
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C-H stretch (aliphatic): Bands in the region of 3000-2850 cm⁻¹.
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C=O stretch (amide I band): A strong absorption in the region of 1680-1630 cm⁻¹.[9][10]
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N-H bend (primary amine): An absorption in the region of 1650-1580 cm⁻¹.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide for the scientific community. While experimental data remains to be fully elucidated, the provided estimations and detailed analytical protocols offer a robust framework for researchers to initiate their investigations. The proposed methodologies are based on established principles for the analysis of molecules containing piperidine and N,N-dimethylacetamide functionalities, ensuring a high degree of scientific integrity and practical applicability.
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